molecular formula C11H14O2 B7774230 Methyl 2-(4-ethylphenyl)acetate

Methyl 2-(4-ethylphenyl)acetate

Cat. No.: B7774230
M. Wt: 178.23 g/mol
InChI Key: BHIQFQYCZIJUIG-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethylphenyl)acetate is an organic compound with the molecular formula C11H14O2. It is a colorless liquid that is often used in the synthesis of various chemical products. This compound is known for its pleasant, fruity odor, making it a valuable component in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-ethylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-ethylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation and crystallization to achieve the desired product purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethylphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: 4-ethylphenylacetic acid

    Reduction: 4-ethylphenylethanol

    Substitution: Various substituted esters and derivatives

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-ethylphenyl)acetate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural feature can affect its interactions in various chemical and biological contexts, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 2-(4-ethylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIQFQYCZIJUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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